molecular formula C10H12FNO2 B14653768 5-(4-Fluorobutyl)pyridine-2-carboxylic acid CAS No. 49751-41-9

5-(4-Fluorobutyl)pyridine-2-carboxylic acid

Cat. No.: B14653768
CAS No.: 49751-41-9
M. Wt: 197.21 g/mol
InChI Key: IWWBNGIEPDGUTR-UHFFFAOYSA-N
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Description

5-(4-Fluorobutyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorobutyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobutyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid.

    Fluorobutylation: The bromine atom at the 5-position is replaced with a 4-fluorobutyl group using a nucleophilic substitution reaction. This step often involves the use of a fluorobutyl halide and a suitable base.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobutyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(4-Fluorobutyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobutyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobutyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
  • 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-(4-Fluorobutyl)pyridine-2-carboxylic acid is unique due to the presence of the fluorobutyl group, which imparts distinct physicochemical properties compared to other similar compounds

Properties

CAS No.

49751-41-9

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

5-(4-fluorobutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12FNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14)

InChI Key

IWWBNGIEPDGUTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCCF)C(=O)O

Origin of Product

United States

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